N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-3-10-22-15-7-4-13(5-8-15)18(21)20-14-6-9-17-16(11-14)19-12-23-17/h4-9,11-12H,2-3,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKDYLOURTYFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Scientific Rationale for Investigating N Benzo D Thiazol 5 Yl 4 Butoxybenzamide
Rationale for Investigating this compound
Hypothesis Generation for Potential Pharmacological Relevance based on Substructure Analysis
The pharmacological potential of this compound can be inferred by dissecting the known biological activities of its primary substructures: the benzothiazole ring and the butoxybenzamide group.
The Benzothiazole Moiety:
The benzothiazole scaffold, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a cornerstone in the development of therapeutic agents. nih.govjchemrev.combenthamscience.com Its derivatives have been shown to exhibit a remarkable spectrum of pharmacological activities, as detailed in the table below.
| Pharmacological Activity | Description | Supporting Evidence |
| Anticancer | Benzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. ut.ac.ir Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation. | Studies have shown that certain 2-arylbenzothiazoles exhibit potent and selective anticancer activity. |
| Antimicrobial | The benzothiazole nucleus is a common feature in compounds with antibacterial and antifungal properties. nih.gov | Research has indicated that substitutions on the benzothiazole ring can modulate the antimicrobial spectrum and potency. nih.gov |
| Anti-inflammatory | Several benzothiazole-containing compounds have been investigated for their ability to modulate inflammatory pathways. | The anti-inflammatory effects are often attributed to the inhibition of enzymes such as cyclooxygenase (COX). |
| Antidiabetic | Certain benzothiazole derivatives have been explored as potential agents for the management of diabetes mellitus, with some showing inhibitory activity against enzymes like alpha-glucosidase. researchgate.netmdpi.com | Molecular docking studies have suggested that the benzothiazole scaffold can interact with the active sites of enzymes relevant to diabetes. researchgate.netmdpi.comresearchgate.net |
| Anticonvulsant | The structural framework of benzothiazole has been utilized in the design of compounds with anticonvulsant properties. jchemrev.compcbiochemres.comjchemrev.com | The presence of the benzothiazole ring is thought to contribute to the central nervous system activity of these molecules. |
Given this wide range of activities, it is plausible to hypothesize that this compound could exhibit one or more of these pharmacological profiles. The specific point of attachment at the 5-position of the benzothiazole ring and the nature of the substituent at the 2-position are known to be critical determinants of biological activity.
The 4-Butoxybenzamide (B1277316) Moiety:
The benzamide functional group is another important pharmacophore in drug discovery. The butoxy group (a four-carbon alkyl chain attached to an oxygen atom) appended to the benzamide ring at the para-position significantly influences the molecule's lipophilicity. This property is crucial for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). An increase in lipophilicity can enhance membrane permeability and bioavailability.
Based on this substructure analysis, it is hypothesized that this compound could possess anticancer, antimicrobial, anti-inflammatory, or antidiabetic properties, with its butoxy group potentially modulating its potency and pharmacokinetic characteristics.
Positioning of the this compound Scaffold relative to Known Active Analogues
While direct analogues of this compound are not prominently reported, its structural framework can be compared to broader classes of known active compounds.
Analogues Containing the Benzothiazole Scaffold:
The positioning of this compound can be understood by examining other N-substituted benzothiazole derivatives. For instance, compounds where the benzothiazole amine is acylated with various carboxylic acids have been synthesized and evaluated for a range of biological activities. The nature of the acyl group plays a significant role in determining the pharmacological outcome.
A notable example is the antidepressant-like effects observed in a novel 5-HT3 receptor antagonist, N-(benzo[d]thiazol-2-yl)-3-ethoxyquinoxalin-2-carboxamide. nih.gov This demonstrates that the N-acylated benzothiazole scaffold can interact with specific biological targets in the central nervous system.
Furthermore, Schiff bases derived from benzothiazole have been synthesized and tested for their antiproliferative activity against various cancer cell lines. nih.gov These studies highlight the versatility of the benzothiazole nucleus in generating compounds with diverse therapeutic potentials.
Analogues Containing the Benzamide Scaffold:
The benzamide moiety is present in numerous approved drugs with diverse mechanisms of action. The substitution pattern on the benzene ring is a key factor in their biological activity. While not directly analogous in terms of the appended heterocyclic system, compounds like N-(furan-2-ylmethyl)-5-methyl-2-nitrobenzamide and N-(4-methoxyphenyl)-2-nitrobenzamide showcase the chemical tractability and the varied biological contexts of N-substituted benzamides. nih.gov
Structure Activity Relationship Sar and Rational Design Approaches for N Benzo D Thiazol 5 Yl 4 Butoxybenzamide Analogues
Conformational Analysis and Torsional Freedom of the Benzamide (B126) Linker
The central amide bond of the benzamide linker possesses a degree of double-bond character due to resonance, which restricts free rotation. Consequently, the substituents around this bond can exist in either a cis or trans conformation. In most benzamides, the trans conformer is significantly more stable. nih.gov The key torsional angle (ω) is that between the plane of the phenyl ring and the plane of the amide group. nih.gov In the parent molecule, benzamide, this angle is calculated to be around 20-25°, indicating that the molecule is not perfectly planar. nih.gov This non-planarity can be influenced by substituents on both the phenyl and the amine portions of the molecule.
For N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide, the torsional freedom of the benzamide linker allows the butoxy-substituted phenyl ring and the benzothiazole (B30560) ring system to rotate relative to each other. This flexibility is not unlimited; steric hindrance between the ortho protons of the phenyl ring and the amide proton, as well as potential intramolecular hydrogen bonds, can create energy barriers to rotation. researchgate.net The accessible range of conformations, or the conformational space, dictates the spatial presentation of key pharmacophoric features, such as the butoxy group and the heterocyclic system, to a receptor binding site. Computational studies on similar, conformationally flexible molecules are often used to map the low-energy conformations that are most likely to be biologically active. nih.gov
Impact of Butoxy Group on Ligand-Target Interactions
Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a crucial parameter in drug design, affecting absorption, distribution, metabolism, excretion (ADME), and target affinity. nih.gov The four-carbon alkyl chain of the butoxy group substantially increases the lipophilicity of the molecule compared to a smaller alkoxy group (e.g., methoxy (B1213986) or ethoxy) or a simple hydroxyl group. This enhanced lipophilicity can promote passage through biological membranes and can facilitate entry into hydrophobic pockets within a receptor binding site. nih.gov There is often a direct correlation between lipophilicity and binding affinity for a series of related ligands, as hydrophobic interactions are a major driving force for ligand-receptor binding. nih.gov
However, the relationship is not always linear; excessive lipophilicity can lead to increased non-specific binding to plasma proteins, faster metabolism, and reduced aqueous solubility, which can negatively impact bioavailability. nih.gov The steric bulk of the n-butyl chain also plays a role. It occupies a specific volume within the binding site, and its size and shape must be complementary to the topology of the receptor pocket. A chain that is too long or too bulky could introduce steric clashes, leading to a loss of affinity. Conversely, the butoxy group may be the optimal size to fill a specific hydrophobic sub-pocket, thereby maximizing favorable interactions.
While the alkyl chain is primarily involved in hydrophobic interactions, the ether oxygen of the butoxy group can act as a hydrogen bond acceptor. unina.it If the target's binding site contains a suitable hydrogen bond donor, such as the hydroxyl group of a serine or threonine residue or the amide proton of an asparagine or glutamine, a directional hydrogen bond can be formed. This type of interaction can significantly contribute to both binding affinity and selectivity. unina.it
Influence of Benzothiazole Substitution Pattern (e.g., C-5 vs. C-2 isomers) on Activity and Selectivity
The point of attachment of the 4-butoxybenzamide (B1277316) moiety to the benzothiazole ring is a critical determinant of biological activity. The electronic properties and the spatial orientation of the substituent are significantly different depending on the substitution position. In the title compound, the linkage is at the C-5 position of the benzothiazole ring. An isomeric structure would have the linkage at the C-2 position.
Substitution at the C-2 position of a benzothiazole ring often leads to compounds with a wide range of biological activities. nih.gov The nitrogen atom at position 3 and the sulfur atom at position 1 can influence the electronic character and reactivity of a C-2 substituent. In contrast, substitution at C-5 places the substituent on the benzene (B151609) ring portion of the fused heterocyclic system. This alters the vector and distance of the substituent relative to the heteroatoms in the thiazole (B1198619) ring.
This change in the substitution pattern can have profound effects on how the molecule fits into a binding site. For instance, if the nitrogen or sulfur atoms of the thiazole ring are involved in a key interaction with the target, moving the main substituent from C-2 to C-5 would drastically alter the molecule's ability to make that interaction. A study on N,N-disubstituted 2-aminobenzothiazoles found that moving a chloro substituent from the 6-position to the 5-position had a negligible effect on activity against S. aureus, suggesting that for that particular scaffold and target, this region of the molecule may be less sensitive to positional changes. nih.gov However, in general, the substitution pattern on the benzothiazole ring is a key element of the SAR, and isomers like the C-2 and C-5 substituted analogues are expected to have distinct biological profiles. semanticscholar.orgagriculturejournals.cz
Ligand Efficiency and Lipophilic Efficiency Assessments in SAR Studies
Generating content for these sections without specific data on this compound would require extrapolating from unrelated molecules, which would be scientifically unsound and violate the explicit instructions to focus solely on the requested compound.
Computational Chemistry Approaches in the Study of N Benzo D Thiazol 5 Yl 4 Butoxybenzamide
Molecular Docking Simulations for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a ligand and elucidating its binding mode at the atomic level.
In studies of compounds structurally related to N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide, such as other benzothiazole (B30560) derivatives, molecular docking has been successfully employed to predict binding affinities and interactions with various protein targets. For example, docking studies on N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)aminobutanamide with the 3-TOP protein, a human maltase-glucoamylase, revealed a high binding affinity with a docking score of -8.4 kcal/mol, suggesting its potential as an antidiabetic agent. mdpi.comresearchgate.net Such studies are crucial for understanding how these compounds might interact with biological macromolecules.
The stability of a protein-ligand complex is governed by various non-covalent interactions. Computational tools allow for a detailed analysis of these interactions, which is fundamental for understanding the mechanism of action and for designing more potent and selective inhibitors.
For analogous benzothiazole compounds, docking analyses have detailed the specific interactions driving the binding. For instance, in the docking of N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)aminobutanamide with the 3-TOP protein, the following interactions were observed:
Hydrogen Bonding: The amidic nitrogen was found to form a hydrogen bond with the amino acid residue Aspartate 1157. researchgate.net The sulfur atom of the benzothiazole ring also participated in a hydrogen bond with Lysine 1460. researchgate.net
Hydrophobic and π-Interactions: The benzothiazole moiety exhibited a pi-alkyl interaction with Proline 1159. researchgate.net Additionally, a pi-pi stacking interaction was identified between the benzoxazole (B165842) unit's benzene (B151609) ring and Tyrosine 1251. researchgate.net The chlorine atom was involved in two pi-alkyl interactions with Tryptophan 1418 and 1523. researchgate.net
These types of detailed interaction analyses are critical for optimizing the ligand structure to enhance binding affinity and selectivity.
Table 1: Predicted Interactions for a Benzothiazole Analog with 3-TOP Protein
Table of Compounds
Compound Name This compound N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)aminobutanamide N-(substituted-2-oxo-4-phenylazetidin-1-yl)-2-((6-substitutedbenzo[d]thiazol-2-yl)amino)acetamide 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions
Prediction of Oral Absorption and Blood-Brain Barrier Permeation
Computational models are instrumental in the early stages of drug discovery for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, thereby reducing the need for extensive experimental work. Oral absorption is a critical parameter that determines the fraction of an orally administered drug that reaches systemic circulation. In silico models predict this based on a molecule's physicochemical properties such as its solubility, permeability, and stability in the gastrointestinal tract.
Similarly, the ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system. Computational predictions of BBB permeation are typically based on molecular descriptors like molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.
While these predictive models are widely used, no specific data for the predicted oral absorption or blood-brain barrier permeation of this compound has been published.
Assessment of Metabolic Stability and Potential Metabolite Generation
The metabolic stability of a drug candidate significantly influences its pharmacokinetic profile and duration of action. Computational tools can predict the metabolic fate of a compound by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in drug metabolism. These predictions help in identifying metabolically labile spots in a molecule, which can then be chemically modified to improve stability.
Furthermore, these in silico methods can predict the structures of potential metabolites. This information is valuable for guiding experimental metabolite identification studies and for assessing the potential for the formation of toxic or pharmacologically active metabolites.
As with other computational parameters, there is no publicly available research that details the predicted metabolic stability or the potential metabolites of this compound.
Rule-of-Five Compliance and Drug-Likeness Assessment
Lipinski's Rule-of-Five is a widely used guideline to assess the drug-likeness of a chemical compound and its potential for oral bioavailability. wikipedia.orgdrugbank.com The rule states that, in general, an orally active drug has:
No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds) wikipedia.org
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms) wikipedia.org
A molecular weight of less than 500 daltons wikipedia.org
A calculated octanol-water partition coefficient (logP) not greater than 5 wikipedia.org
A compound that complies with these rules is more likely to have good absorption and permeation properties. Various computational software can calculate these parameters and assess a molecule's compliance with the Rule-of-Five.
A theoretical calculation of the properties of this compound would be necessary to determine its compliance with the Rule-of-Five. However, no such analysis has been reported in the reviewed literature.
Future Directions and Research Perspectives on N Benzo D Thiazol 5 Yl 4 Butoxybenzamide
Development of Highly Selective N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide Analogues
The development of analogues with high selectivity for their biological target is a critical step in drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying the chemical structure to observe the impact on biological activity. mdpi.com For this compound, future research should focus on systematic modifications of both the benzothiazole (B30560) and the 4-butoxybenzamide (B1277316) moieties.
Table 1: Proposed Analogues of this compound for Selectivity Enhancement
| Modification Site | Proposed Modification | Rationale |
| 4-Butoxy Chain | Varying alkyl chain length (e.g., propoxy, pentoxy) | To probe the size and lipophilicity of the binding pocket. |
| Introduction of branching (e.g., isobutoxy, sec-butoxy) | To explore steric tolerance within the target's active site. | |
| Replacement with cyclic structures (e.g., cyclohexyloxy) | To enhance rigidity and potentially improve binding affinity. | |
| Benzamide (B126) Phenyl Ring | Substitution with electron-donating or -withdrawing groups | To modulate electronic properties and potential interactions. |
| Benzothiazole Ring | Substitution at various positions (e.g., 2, 4, 6, 7) | To investigate the impact on target binding and selectivity. |
These newly synthesized analogues would then be subjected to rigorous screening against a panel of relevant biological targets to identify compounds with improved selectivity profiles.
Advanced Preclinical in vitro Mechanistic Investigations
A deep understanding of a compound's mechanism of action is crucial for its rational development. For this compound and its promising analogues, a battery of advanced in vitro studies is warranted. Benzothiazole derivatives have been shown to act as enzyme inhibitors, targeting critical pathways in various diseases. mdpi.comresearchgate.net
Future mechanistic studies should include:
Enzyme Inhibition Assays: To determine if the compound inhibits specific enzymes, such as kinases, proteases, or metabolic enzymes, which are often implicated in cancer and inflammatory diseases. mdpi.com
Receptor Binding Assays: To investigate whether the compound interacts with specific cellular receptors.
Gene and Protein Expression Profiling: Techniques like RT-PCR and Western blotting can reveal the impact of the compound on the expression of key genes and proteins involved in disease pathways.
Cell-Based Assays: To study the compound's effects on cellular processes such as proliferation, apoptosis, and migration in relevant disease models. For instance, its anticancer potential could be evaluated against a panel of cancer cell lines. nih.gov
Co-crystallization Studies for Definitive Target Binding Confirmation
While in vitro assays can suggest a biological target, co-crystallization followed by X-ray crystallography provides definitive, high-resolution evidence of how a compound binds to its target protein. nih.gov This technique is instrumental in structure-based drug design, allowing for the precise visualization of interactions between the ligand and the protein's active site. nih.gov
For this compound, obtaining a co-crystal structure with its primary biological target would be a landmark achievement. This would:
Unequivocally confirm the direct binding of the compound to the target.
Reveal the specific amino acid residues involved in the interaction.
Provide a structural basis for the observed SAR, explaining why certain analogues are more potent or selective.
Guide the rational design of next-generation analogues with optimized binding properties.
Exploration of this compound in Emerging Therapeutic Areas
The versatile benzothiazole scaffold has been implicated in a broad spectrum of biological activities, suggesting that this compound may have therapeutic potential beyond its initially identified activity. jchemrev.comjchemrev.com A systematic exploration of its efficacy in emerging therapeutic areas could unveil novel applications.
Table 2: Potential Emerging Therapeutic Areas for this compound
| Therapeutic Area | Rationale Based on Benzothiazole Scaffold |
| Neurodegenerative Diseases | Some benzothiazole derivatives are being investigated for the treatment of conditions like Alzheimer's disease and epilepsy. bohrium.comresearchgate.net |
| Infectious Diseases | The benzothiazole core is present in compounds with antibacterial and antifungal properties. nih.govresearchgate.net |
| Metabolic Disorders | Certain benzothiazole derivatives have shown potential as antidiabetic agents. pcbiochemres.com |
Screening this compound and its analogues in relevant in vitro and in vivo models for these diseases could open up new avenues for its therapeutic application.
Integration of Artificial Intelligence and Machine Learning in Compound Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of lead compounds. preprints.org These computational tools can analyze vast datasets to identify patterns and predict the properties of novel molecules, thereby reducing the time and cost of research and development. rsc.org
In the context of this compound, AI and ML can be leveraged in several ways:
Predictive Modeling: ML algorithms can be trained on existing SAR data for benzothiazole derivatives to predict the biological activity of newly designed analogues. nih.gov
De Novo Drug Design: Generative AI models can propose entirely new molecular structures based on desired properties, potentially leading to the discovery of novel and highly potent analogues.
ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to prioritize those with favorable pharmacokinetic and safety profiles for synthesis. mdpi.com
By embracing these future research directions, the scientific community can systematically advance our understanding of this compound and pave the way for its potential development as a novel therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
